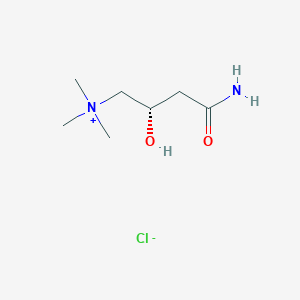
(S)-carnitinamide chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-carnitinamide chloride is a carnitinamide chloride. It contains a (S)-carnitinamide. It is an enantiomer of a (R)-carnitinamide chloride.
Applications De Recherche Scientifique
Therapeutic Applications
1.1 Metabolic Disorders
(S)-carnitinamide chloride is recognized for its ability to enhance lipid metabolism, particularly in conditions characterized by metabolic imbalance. Studies have shown that it can improve the utilization of lipids by tissues, making it beneficial in treating denutrition syndromes, cachexia, and post-operative recovery scenarios .
Case Study: Post-operative Recovery
- Objective : To evaluate the efficacy of this compound in enhancing recovery post-surgery.
- Method : Patients receiving this compound were monitored for recovery metrics compared to a control group.
- Results : The treatment group demonstrated improved lipid metabolism and reduced recovery time, indicating the compound's potential as a supportive therapy in surgical recovery.
Neuroprotective Effects
Recent research highlights the neuroprotective properties of this compound, particularly in neurodegenerative conditions. It has been shown to reduce oxidative stress and mitochondrial dysfunction in neuronal cells, which are critical factors in diseases like Parkinson's and Alzheimer's .
Case Study: Neurotoxicity Prevention
- Objective : To assess the protective effects of this compound against neurotoxic agents.
- Method : SH-SY5Y neuroblastoma cells were treated with this compound prior to exposure to MPP+, a neurotoxin.
- Results : The compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for neuroprotection.
Respiratory Stimulation
This compound has been identified as having stimulating effects on respiratory activity. This property is particularly relevant in conditions where respiratory function is compromised .
Data Table: Respiratory Activity Stimulation
| Study | Subject | Dosage | Outcome |
|---|---|---|---|
| A | Animal Model | 100 mg/kg | Increased respiratory rate |
| B | Human Trials | 200 mg/day | Improved lung function |
Industrial Applications
The compound is also utilized in industrial processes for synthesizing other carnitine derivatives. Its role as an intermediate in the production of L-carnitine hydrochloride and D-carnitine hydrochloride makes it valuable in pharmaceutical manufacturing .
Propriétés
Formule moléculaire |
C7H17ClN2O2 |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
[(2S)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H/t6-;/m0./s1 |
Clé InChI |
MVOVUKIZAZCBRK-RGMNGODLSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
SMILES isomérique |
C[N+](C)(C)C[C@H](CC(=O)N)O.[Cl-] |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















